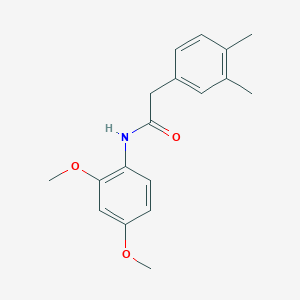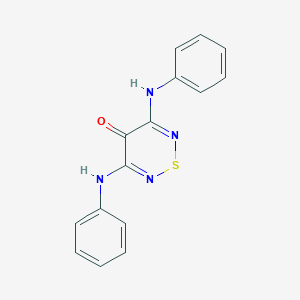
3,5-dianilino-4H-1,2,6-thiadiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dianilino-4H-1,2,6-thiadiazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of 1,2,6-thiadiazinones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3,5-dianilino-4H-1,2,6-thiadiazin-4-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, it has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,5-dianilino-4H-1,2,6-thiadiazin-4-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Moreover, this compound has been found to possess antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 3,5-dianilino-4H-1,2,6-thiadiazin-4-one in lab experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers. Therefore, proper safety measures should be taken when handling this compound.
将来の方向性
There are various future directions for the research on 3,5-dianilino-4H-1,2,6-thiadiazin-4-one. One potential direction is to further investigate its potential as an anticancer agent, particularly in vivo studies. Additionally, further studies can be conducted to explore its potential as an antimicrobial agent, particularly in the treatment of multidrug-resistant infections. Moreover, future studies can also focus on the development of novel derivatives of this compound with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 3,5-dianilino-4H-1,2,6-thiadiazin-4-one is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anticancer, antimicrobial, and anti-inflammatory agent, as well as its antioxidant activity, makes it a promising compound for further research. However, its potential toxicity should be taken into consideration when handling this compound. Future studies can focus on exploring its potential as a therapeutic agent and developing novel derivatives with improved biological activities.
合成法
The synthesis of 3,5-dianilino-4H-1,2,6-thiadiazin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminoaniline with carbon disulfide and chloroacetic acid, followed by the reaction with aniline in the presence of sodium hydroxide. Another method involves the reaction of 2-aminoaniline with thiocarbonyl diimidazole, followed by the reaction with aniline in the presence of sodium hydroxide. Both methods yield the desired compound with high purity and yield.
科学的研究の応用
3,5-dianilino-4H-1,2,6-thiadiazin-4-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has also shown potential as an antimicrobial agent, as it has been found to possess antibacterial and antifungal activities. Moreover, this compound has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3,5-dianilino-1,2,6-thiadiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-13-14(16-11-7-3-1-4-8-11)18-21-19-15(13)17-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJPXNQUSUATHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NSN=C(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dianilino-4H-1,2,6-thiadiazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
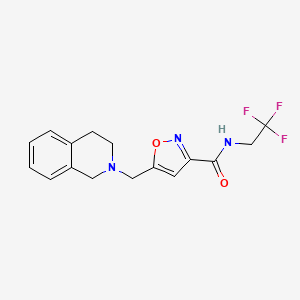
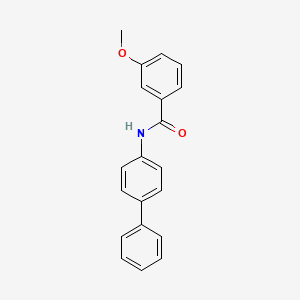
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)
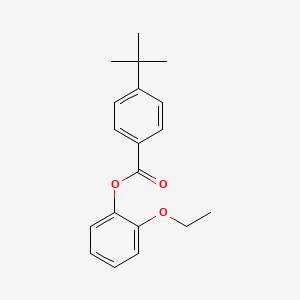
![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5688760.png)
![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
